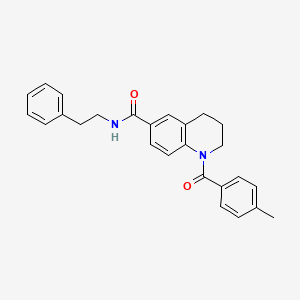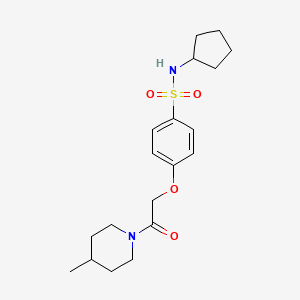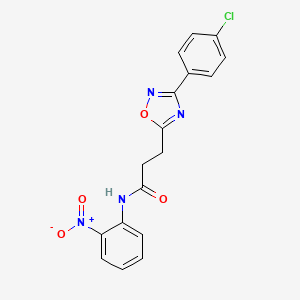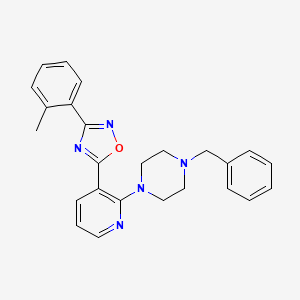
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-methylbenzamide, also known as HMQ-TFA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HMQ-TFA is a small molecule that has shown promising results in various preclinical studies, indicating its potential use in the treatment of several diseases.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-methylbenzamide is not fully understood, but it is believed to act by modulating various signaling pathways in the body. This compound has been found to inhibit the activity of certain enzymes and proteins involved in the development and progression of diseases. It has also been found to regulate the expression of genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. This compound has also been found to reduce inflammation and oxidative stress in the body, which are known to play a role in the development of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-methylbenzamide in lab experiments is its high potency, which allows for the use of lower concentrations of the compound. This reduces the risk of toxicity and side effects associated with high concentrations of other compounds. However, the complex synthesis process of this compound can be a limitation, as it requires expertise in organic chemistry and may not be accessible to all researchers.
Direcciones Futuras
There are several future directions for the research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-methylbenzamide. One potential direction is the development of this compound derivatives with improved pharmacological properties. Another direction is the investigation of the potential use of this compound in the treatment of other diseases, such as cardiovascular diseases and diabetes. Further research is also needed to fully understand the mechanism of action of this compound and its effects on the body.
Conclusion:
In conclusion, this compound is a small molecule that has shown promising results in preclinical studies for the treatment of various diseases. Its anti-inflammatory, antioxidant, and neuroprotective properties make it a potential candidate for the treatment of neurodegenerative diseases. However, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Métodos De Síntesis
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-methylbenzamide can be synthesized using a multi-step process that involves the reaction of 2-hydroxy-6-methylquinoline with N-methyl-3-nitrobenzamide followed by reduction of the nitro group to an amino group. The final step involves the reaction of the resulting amine with trifluoroacetic acid to obtain this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-methylbenzamide has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
3-methoxy-N-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-13-7-8-18-15(9-13)10-16(19(23)21-18)12-22(2)20(24)14-5-4-6-17(11-14)25-3/h4-11H,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQTWPMYCDGIQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C)C(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

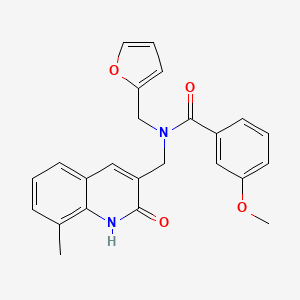
![1-(4-chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B7697572.png)
![2-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7697579.png)
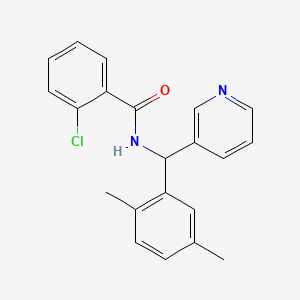
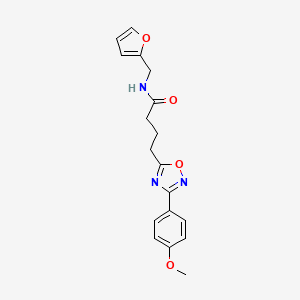
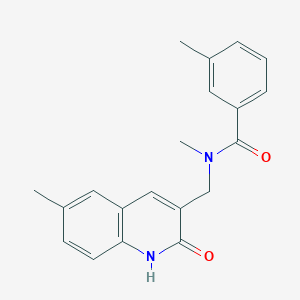
![N-(4-bromophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7697599.png)

